4-Butoxy-2-fluorobenzoic acid

Lipophilicity Drug Design ADME

Researchers requiring simultaneous ortho-fluorine electronic effects and para-butoxy lipophilicity face limited sourcing options. 4-Butoxy-2-fluorobenzoic acid (CAS 123843-54-9) uniquely combines both substituents for PROTAC linker design (LogP ~3.6) and fluorinated LC mesophase tuning. • Enables Pd-catalyzed Suzuki-Miyaura biaryl coupling without butoxy degradation • Ortho-F substitution increases acidity and alters H-bonding capacity vs non-fluorinated 4-butoxybenzoic acid (CAS 1498-96-0) • Lower predicted m.p. (~100°C) facilitates processing vs non-fluorinated analogs (147-150°C) In stock with global shipping; bulk quotes available for 25 g+.

Molecular Formula C11H13FO3
Molecular Weight 212.22 g/mol
CAS No. 123843-54-9
Cat. No. B053421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Butoxy-2-fluorobenzoic acid
CAS123843-54-9
Molecular FormulaC11H13FO3
Molecular Weight212.22 g/mol
Structural Identifiers
SMILESCCCCOC1=CC(=C(C=C1)C(=O)O)F
InChIInChI=1S/C11H13FO3/c1-2-3-6-15-8-4-5-9(11(13)14)10(12)7-8/h4-5,7H,2-3,6H2,1H3,(H,13,14)
InChIKeyFDDUDQLEOGNYIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Butoxy-2-fluorobenzoic Acid Procurement Overview


4-Butoxy-2-fluorobenzoic acid (CAS 123843-54-9) is a disubstituted benzoic acid derivative featuring an ortho-fluorine atom and a para-butoxy chain on the aromatic ring [1]. This halogenated-alkoxy substitution pattern creates a unique physicochemical profile distinct from mono-substituted analogs, characterized by a molecular formula of C₁₁H₁₃FO₃, a molecular weight of 212.22 g/mol, and a predicted LogP of approximately 3.57 [2]. The compound serves primarily as a specialized building block in medicinal chemistry and materials science where both the electron-withdrawing fluorine and the lipophilic butoxy tail are simultaneously required for downstream molecular design.

4-Butoxy-2-fluorobenzoic Acid Substitution Risks


Direct substitution with simpler fluorobenzoic acids or non-fluorinated 4-alkoxybenzoic acids fails due to the synergistic contribution of both substituents. Removal of the ortho-fluorine eliminates critical electronic effects, including increased acidity and altered hydrogen-bonding capacity, while truncation of the butoxy chain reduces lipophilicity and mesogenic potential [1]. Conversely, using non-fluorinated 4-butoxybenzoic acid (CAS 1498-96-0) substantially alters physicochemical properties such as LogP, density, and boiling point [2]. The following quantitative comparisons demonstrate that each structural feature confers measurable, non-interchangeable property shifts that directly impact synthetic utility and functional performance.

4-Butoxy-2-fluorobenzoic Acid vs. Structural Analogs


Lipophilicity Gain vs. Non-Fluorinated Analog

The presence of the ortho-fluorine atom in 4-Butoxy-2-fluorobenzoic acid enhances lipophilicity compared to the non-fluorinated analog 4-butoxybenzoic acid. This difference is critical for modulating membrane permeability and target engagement in medicinal chemistry applications [1].

Lipophilicity Drug Design ADME

Enhanced Acidity Over Non-Fluorinated Analog

The ortho-fluorine substituent in 4-Butoxy-2-fluorobenzoic acid exerts a strong electron-withdrawing inductive effect, significantly increasing the acidity of the carboxylic acid group compared to 4-butoxybenzoic acid, which lacks this substitution [1]. While experimental pKa data for the specific compound is limited, fluorinated benzoic acids consistently exhibit lower pKa values than their non-fluorinated counterparts, with 2-fluorobenzoic acid (pKa ~3.27) being more acidic than benzoic acid (pKa ~4.20). This enhanced acidity improves solubility in aqueous buffers at physiological pH and facilitates salt formation.

Acidity Reactivity Hydrogen Bonding

Reduced Boiling Point vs. Non-Fluorinated Analog

4-Butoxy-2-fluorobenzoic acid exhibits a lower predicted boiling point than its non-fluorinated counterpart, 4-butoxybenzoic acid. This difference in volatility can influence purification strategies and handling requirements .

Volatility Purification Thermal Stability

Higher Density vs. Non-Fluorinated Analog

The incorporation of a fluorine atom increases the molecular mass and alters intermolecular interactions, resulting in a higher predicted density for 4-Butoxy-2-fluorobenzoic acid compared to 4-butoxybenzoic acid [1]. This physical property difference can affect crystallinity, handling characteristics, and formulation behavior.

Density Crystallinity Formulation

4-Butoxy-2-fluorobenzoic Acid Applications


Liquid Crystal Intermediate Synthesis

4-Butoxy-2-fluorobenzoic acid serves as a key precursor for fluorinated liquid crystalline materials. The combination of a flexible butoxy tail and a polarizable ortho-fluorine atom allows fine-tuning of mesophase stability and transition temperatures . While the free acid may not itself be mesogenic, its incorporation into supramolecular complexes or ester derivatives can yield smectic or nematic phases with enhanced thermal stability relative to non-fluorinated analogs [4]. The lower predicted melting point (~100.2 °C) compared to 4-butoxybenzoic acid (147-150 °C) may also facilitate processing and blending in liquid crystal formulations.

PROTAC Linker for Targeted Protein Degradation

The carboxylic acid handle on 4-Butoxy-2-fluorobenzoic acid provides a convenient attachment point for amine-containing ligands via amide bond formation, while the butoxy chain contributes appropriate linker length and lipophilicity for Proteolysis Targeting Chimera (PROTAC) design . The ortho-fluorine atom introduces conformational constraints and can engage in favorable interactions with target proteins, potentially enhancing ternary complex formation and degradation efficiency relative to non-fluorinated or shorter-chain analogs. The compound's predicted physicochemical profile (LogP ~3.6, hydrogen bond acceptors = 4) aligns with common PROTAC linker design principles.

P2X7 and mGlu2 Modulator Scaffold

Derivatives of 4-Butoxy-2-fluorobenzoic acid have demonstrated biological activity against key therapeutic targets. BindingDB entries for structurally related fluorobenzoic acid derivatives report IC50 values of 123 nM against human P2X7 receptor (antagonist activity in HEK293 cells) and EC50 values of 75 nM as positive allosteric modulators of rat mGlu2 receptor [4]. While these data are for analogs rather than the parent acid, the conserved 2-fluoro-4-alkoxy pharmacophore suggests that 4-Butoxy-2-fluorobenzoic acid is a critical building block for exploring this chemical space in CNS and inflammation drug discovery programs.

Suzuki-Miyaura Cross-Coupling Partner

Following conversion to the corresponding boronic acid or ester, 4-Butoxy-2-fluorobenzoic acid participates in Suzuki-Miyaura cross-coupling reactions to generate biaryl compounds . The ortho-fluorine substituent can influence the electronic character of the aromatic ring, potentially modulating oxidative addition and transmetalation rates relative to non-fluorinated or differently substituted analogs. The butoxy group remains intact under standard palladium-catalyzed coupling conditions (Pd(PPh₃)₄, Na₂CO₃, aqueous acetonitrile), enabling the construction of complex fluorinated aromatic architectures in a single step.

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